molecular formula C9H13N3O B13625723 2-Amino-4-(pyridin-2-yl)butanamide

2-Amino-4-(pyridin-2-yl)butanamide

Cat. No.: B13625723
M. Wt: 179.22 g/mol
InChI Key: HKTOSCKDVUIAAS-UHFFFAOYSA-N
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Description

2-Amino-4-(pyridin-2-yl)butanamide is an organic compound that features both an amino group and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridine ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(pyridin-2-yl)butanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with an appropriate halide under palladium catalysis . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Green synthesis approaches, such as ball-milling techniques, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(pyridin-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-4-(pyridin-2-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Amino-4-(pyridin-2-yl)butanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and diverse reactivity make it a valuable tool for the development of new molecules and materials. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in scientific advancements.

Biological Activity

2-Amino-4-(pyridin-2-yl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into various aspects of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C9H12N2O
  • Molecular Weight: 164.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Studies suggest that it may act as a modulator for certain enzymes and receptors, contributing to its pharmacological effects. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Properties

The compound has shown promise in preclinical models as an anticancer agent. Investigations into its effects on cancer cell lines revealed that it can induce apoptosis and inhibit proliferation through modulation of signaling pathways involved in cell cycle regulation.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Its interaction with neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases, although further studies are needed to elucidate these mechanisms.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several derivatives of this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Line Study : In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis .
  • Neuroprotection Research : An experimental model of neurodegeneration revealed that the compound could reduce oxidative stress markers and improve neuronal survival rates, suggesting its potential role in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress; improves survival rates

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-4-pyridin-2-ylbutanamide

InChI

InChI=1S/C9H13N3O/c10-8(9(11)13)5-4-7-3-1-2-6-12-7/h1-3,6,8H,4-5,10H2,(H2,11,13)

InChI Key

HKTOSCKDVUIAAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCC(C(=O)N)N

Origin of Product

United States

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